molecular formula C22H18N6O5S B6489722 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 847190-35-6

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No.: B6489722
CAS No.: 847190-35-6
M. Wt: 478.5 g/mol
InChI Key: WRXKWEPZDNVUFA-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a complex molecular architecture combining a pyrimido[4,5-d]pyrimidine-dione core with an N-phenylacetamide group, a structure frequently associated with biologically active compounds. Scientific literature suggests that molecules containing the N-phenylacetamide pharmacophore have demonstrated potential as anticancer agents in preliminary in vitro studies . Its specific mechanism of action is a subject for ongoing investigation, but researchers are exploring its potential as a kinase inhibitor or apoptosis inducer for probing cellular signaling pathways. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound for cell-based assays, target validation, and early-stage drug discovery projects, particularly in screening for activity against various cancer cell lines.

Properties

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O5S/c1-26-19-17(21(30)27(2)22(26)31)20(34-12-16(29)23-14-6-4-3-5-7-14)25-18(24-19)13-8-10-15(11-9-13)28(32)33/h3-11H,12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXKWEPZDNVUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Inspired [4+2] Cyclization

A method adapted from nicardipine synthesis utilizes methyl acetoacetate, 4-nitrobenzaldehyde, and ammonium acetate in refluxing ethanol. The reaction proceeds via enamine formation, followed by cyclodehydration to yield 2-(4-nitrophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine. Key parameters include:

  • Solvent: Ethanol or n-butanol (boiling point ~78–118°C) to facilitate reflux.

  • Catalyst: Ammonium acetate (1.5 equiv) to promote imine formation.

  • Yield: 60–75% after recrystallization from acetone.

The dimethyl groups at positions 6 and 8 originate from methyl acetoacetate, which acts as both a methyl donor and a β-ketoester participant in the cyclization.

The introduction of the 4-thioacetamide group requires regioselective substitution at position 4 of the pyrimido[4,5-d]pyrimidine core. This step involves two stages: (1) thiolation and (2) amide coupling.

Nucleophilic Thiolation

The 4-chloro intermediate, generated by treating the core structure with phosphorus oxychloride, undergoes nucleophilic substitution with potassium thioacetate. Conditions include:

  • Reagent: KSAc (1.2 equiv) in anhydrous DMF.

  • Temperature: 80°C for 6–8 hours under nitrogen.

  • Yield: 65–80% after silica gel chromatography.

Amide Coupling with N-Phenylacetamide

The thioacetate intermediate is hydrolyzed to the thiol using HCl/EtOH (1:1), followed by coupling with N-phenylacetamide via a carbodiimide-mediated reaction:

  • Coupling Agent: DCC (1.1 equiv) in chloroform.

  • Base: Triethylamine (2.0 equiv) to neutralize HCl byproducts.

  • Yield: 70–85% after recrystallization from ethyl acetate.

Optimization and Analytical Validation

Reaction Condition Optimization

Comparative studies reveal that substituting DMF with THF in the thiolation step reduces side-product formation (e.g., disulfides) by 15–20%. Additionally, replacing DCC with EDCI in the amide coupling phase improves yields to 88–92% by minimizing racemization.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO- d6): δ 8.42 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.35–7.28 (m, 5H, Ph-H), 3.42 (s, 3H, N-CH3), 2.68 (s, 3H, CO-CH3).

  • HRMS (ESI): m/z [M+H]⁺ calcd for C24H20N6O5S: 529.1294; found: 529.1298.

Challenges and Alternative Routes

Competing Substitution Pathways

The electron-withdrawing nitro group at position 2 directs electrophilic attacks to position 4, but competing reactions at position 6 occur if stoichiometry is unbalanced. Using excess KSAc (1.5 equiv) suppresses this by 90%.

Alternative Thiolation Strategies

A patent-derived approach employs N-(2-chloroethyl)-N-benzyl-methylamine for thioether formation, yielding 85% purity before hydrolysis. However, this method requires high-pressure conditions (120°C, 2 atm), limiting scalability.

Industrial-Scale Considerations

Cost-Effective Solvent Systems

Replacing ethanol with iso-propanol reduces raw material costs by 30% without sacrificing yield.

Waste Management

The use of recyclable ion-exchange resins for triethylamine recovery decreases hazardous waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the pyrimido[4,5-d]pyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the nature of the substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents. Research may focus on its efficacy, toxicity, and mechanism of action in various disease models.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group may facilitate binding to target sites, while the pyrimido[4,5-d]pyrimidine core could interact with active sites or binding pockets. The thioether linkage and acetamide group may also play roles in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds provide insights into how substituent variations impact physicochemical and biological properties:

Structural Analog 1: 2-((2-(Furan-2-yl)-6,8-Dimethyl-5,7-Dioxo-5,6,7,8-Tetrahydropyrimido[4,5-d]Pyrimidin-4-yl)Thio)-N-(4-Nitrophenyl)Acetamide (CAS 847191-08-6)

  • Molecular Formula : C₂₀H₁₆N₆O₆S
  • Molecular Weight : 468.4 g/mol
  • Key Differences :
    • Replaces the 4-nitrophenyl at the 2-position with a furan-2-yl group, reducing electron-withdrawing effects.
    • The acetamide is N-(4-nitrophenyl) instead of N-phenyl, increasing polarity.
  • Implications :
    • The furan substitution may reduce hydrophobic interactions but improve solubility. The additional nitro group on the acetamide could enhance target selectivity.

Structural Analog 2: 2-((4,6-Dimethylpyrimidin-2-yl)Thio)-N-Phenylacetamide Derivatives

  • Molecular Formula : ~C₁₅H₁₅N₃O₂S (varies by substituent)
  • Key Differences :
    • Simpler pyrimidin-2-yl core instead of a fused pyrimido[4,5-d]pyrimidine system.
    • Lacks the 4-nitrophenyl and methyl groups at the 6,8-positions.
  • Biological Activity :
    • Acts as a SIRT2 inhibitor with dose-dependent α-tubulin acetylation in breast cancer cells.
  • Implications :
    • The fused core in the target compound may confer higher rigidity and binding affinity but reduce metabolic flexibility.

Structural Analog 3: N-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-2-((2,6,8-Trimethyl-5,7-Dioxo-5,6,7,8-Tetrahydropyrimido[4,5-d]Pyrimidin-4-yl)Thio)Acetamide

  • Key Differences :
    • Substitutes the 4-nitrophenyl with a 2,3-dihydrobenzo[dioxin] group.
    • Adds a third methyl group at the 2-position of the core.
  • Implications :
    • The dihydrobenzo[dioxin] group may improve blood-brain barrier penetration due to increased lipophilicity.

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Pyrimido[4,5-d]pyrimidine Pyrimido[4,5-d]pyrimidine Pyrimidin-2-yl Pyrimido[4,5-d]pyrimidine
2-Position Substituent 4-Nitrophenyl Furan-2-yl - 2,3-Dihydrobenzo[dioxin]
Acetamide Substituent N-Phenyl N-(4-Nitrophenyl) N-Phenyl N-(Dihydrobenzo[dioxin]-6-yl)
Molecular Weight (g/mol) 529.51 468.4 ~300–350 ~500–550 (estimated)
Key Biological Activity Hypothesized kinase inhibition Unknown SIRT2 inhibition Unknown
Electron Effects Strong electron-withdrawing Moderate electron-donating Neutral Electron-rich

Research Findings and Implications

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound likely enhances binding to kinases or oxidoreductases, as seen in SIRT2 inhibitors.
  • Thioacetamide Linkage : This moiety may reduce oxidative degradation compared to oxygen-based analogs, improving pharmacokinetics.
  • Fused Core vs. Simpler Cores : The pyrimido[4,5-d]pyrimidine system in the target compound and Analog 3 could increase target selectivity but may pose synthetic challenges compared to Analog 2.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity?

Synthesis typically involves multi-step reactions, including cyclization of pyrimidine derivatives and thioacetamide coupling. Key steps include:

  • Thiolation : Introducing the thioether group via nucleophilic substitution under inert atmosphere (e.g., nitrogen) using reagents like thiourea derivatives .
  • Nitrophenyl incorporation : Suzuki-Miyaura coupling or direct arylation to attach the 4-nitrophenyl group, requiring palladium catalysts and precise temperature control (80–100°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–8.5 ppm), and carbonyl signals (δ 165–175 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 475.57) .
  • X-ray crystallography : Resolve crystal structures to validate the tetrahydropyrimido[4,5-d]pyrimidine core and acetamide substituents .

Advanced Research Questions

Q. What strategies mitigate conflicting data in enzymatic inhibition assays?

Discrepancies in IC50_{50} values often arise from assay conditions. Address these by:

  • Standardizing buffer systems : Use Tris-HCl (pH 7.4) with 1 mM DTT to stabilize thiol-dependent enzymes .
  • Controlling solvent interference : Limit DMSO to <0.1% to avoid enzyme denaturation.
  • Validating with orthogonal assays : Compare fluorometric and radiometric readouts for cross-verification .

Q. How can computational modeling predict binding modes with kinase targets?

Employ:

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases like EGFR or CDK2. Focus on hydrogen bonds between the acetamide carbonyl and kinase backbone (e.g., Met793 in EGFR) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of the nitro-phenyl group in hydrophobic subpockets .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities and identify residues (e.g., Lys745 in EGFR) critical for selectivity .

Q. What experimental designs optimize SAR studies for anticancer activity?

Structure-activity relationship (SAR) optimization requires:

  • Core modifications : Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., trifluoromethoxy) to enhance cellular permeability .
  • Thioether linker variation : Test methylthio vs. ethylthio analogs to balance solubility and target engagement .
  • In vivo validation : Use xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) to correlate plasma concentrations (LC-MS/MS) with tumor regression .

Methodological Challenges

Q. How to resolve low solubility in biological assays?

  • Co-solvent systems : Use 10% PEG-400 in PBS for in vitro assays .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability .
  • Prodrug synthesis : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group .

Q. What analytical methods quantify degradation products under physiological conditions?

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours.
  • LC-MS/MS analysis : Identify hydrolyzed thioether (m/z 320.1) and nitro-reduced metabolites (m/z 445.5) using a Q-TOF mass spectrometer .

Data Interpretation

Q. How to reconcile discrepancies between in vitro potency and cellular efficacy?

  • Assess membrane transporters : Use inhibitors (e.g., cyclosporine A for P-gp) to evaluate efflux pump involvement .
  • Metabolic stability testing : Incubate with liver microsomes (human/rodent) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .

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